1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
Description
Chemical Structure: The compound 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride (molecular formula: C₁₁H₁₈ClNO) features a phenyl ring substituted with a propan-2-yloxy (isopropyloxy) group at the para position, linked to an ethanamine backbone. The hydrochloride salt enhances its solubility in polar solvents .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)13-11-6-4-10(5-7-11)9(3)12;/h4-9H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXPIYAUOLSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103990-06-3 | |
| Record name | Benzenemethanamine, α-methyl-4-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103990-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, interactions with biological macromolecules, and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.77 g/mol. The compound features a propan-2-yloxy group attached to a phenyl ring, which significantly influences its biological activity.
Research indicates that this compound interacts with various biological macromolecules, potentially modulating their activity. Its mechanism likely involves binding to specific receptors or enzymes, thereby influencing several biological pathways. Preliminary studies suggest it may act as a monoamine oxidase inhibitor, similar to other compounds in its structural class.
Cellular Effects
This compound has been observed to affect cellular processes significantly. It alters cell signaling pathways and gene expression, particularly in neuronal cells where it modulates neurotransmitter release and receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. Lower doses tend to exhibit minimal toxicity while still exerting biochemical effects without adverse reactions. Higher doses may lead to increased toxicity, necessitating careful dose management in therapeutic settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 4-Methoxyphenethylamine | Contains a methoxy group instead of propan-2-yloxy | Lacks stereochemistry |
| Phenethylamine | Simpler structure without the propan-2-yloxy group | Lacks additional functional groups |
| 4-Isopropoxyphenethylamine | Similar structure but different substituent | Varies in reactivity due to substituent |
The distinct presence of the propan-2-yloxy group enhances the binding affinity of this compound to certain receptors, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Research has highlighted several potential therapeutic applications for this compound:
Safety Profile
Preliminary assessments indicate that this compound can cause skin irritation and is harmful if swallowed . These safety concerns necessitate thorough evaluations before clinical applications.
Scientific Research Applications
Pharmacological Properties
1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has shown potential in various pharmacological studies. It is structurally related to compounds that exhibit activity as serotonin and norepinephrine reuptake inhibitors, which are crucial in the treatment of depression and anxiety disorders .
Case Studies
- Antidepressant Effects : A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, leading to improved mood regulation. This has implications for developing new antidepressants with fewer side effects compared to traditional SSRIs .
- Neuroprotective Activity : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Analytical Applications
The compound is used in analytical chemistry for the development of methods to quantify various substances in biological samples. Its unique chemical structure allows it to act as a standard in chromatographic techniques.
Case Studies
- Chromatography : In high-performance liquid chromatography (HPLC), this compound serves as an internal standard for the quantification of other drugs in plasma samples. This application ensures accurate measurement of drug concentrations, which is essential for pharmacokinetic studies .
Synthesis Pathways
The compound can be synthesized through various chemical pathways involving the reaction of phenolic compounds with amines. Its synthesis is often utilized in the preparation of related compounds for further research.
Case Studies
- Synthetic Routes : Research has documented several synthetic routes that yield high purity and yield of this compound, which are crucial for its application in drug development .
Toxicological Assessment
Safety assessments indicate that while this compound is generally safe at therapeutic doses, it can cause skin irritation and is harmful if ingested. Understanding its toxicological profile is essential for its safe application in research and potential therapeutic use .
Comparison with Similar Compounds
Key Identifiers :
- SMILES : CC(Oc1ccc(cc1)C(N)C)Cl
- InChIKey : ZFAXPIYAUOLSGN-UHFFFAOYSA-N
- CAS: Not explicitly provided, but structurally related compounds (e.g., 1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride) have CAS numbers such as 15996-85-7 .
Synthesis : While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., GPR88 agonists in ) suggest routes involving reductive amination or substitution reactions followed by HCl salt formation .
Comparison with Structurally Similar Compounds
The compound belongs to the phenylalkylamine class, where structural variations in substituents significantly influence physicochemical and pharmacological properties. Below is a systematic comparison:
Alkoxy-Substituted Analogues
Impact of Substituents :
Sulfur-Containing Analogues
Key Differences :
Electron-Withdrawing Substituents
Functional Implications :
Steric and Conformational Variants
Structural Insights :
- Steric Effects : Bulky substituents (e.g., cyclobutylmethoxy) may limit access to hydrophobic binding pockets.
- Heterocycles : Pyridine or morpholine derivatives (e.g., ) introduce nitrogen atoms, enabling additional ionic interactions .
Preparation Methods
Starting Materials and Key Intermediates
- 4-Hydroxyacetophenone or 4-hydroxyphenyl ethanone derivatives serve as common aromatic starting points.
- The phenolic hydroxyl group is typically alkylated with isopropyl groups to form the isopropoxy substituent.
- The ethan-1-amine side chain is introduced via reductive amination or substitution reactions on the corresponding aldehyde or ketone intermediates.
Alkylation of Phenol to Form Isopropoxy Group
- The phenol group on the aromatic ring is alkylated using isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., potassium carbonate) to yield the 4-(propan-2-yloxy)phenyl intermediate.
- Reaction conditions typically involve reflux in polar aprotic solvents such as acetone or dimethylformamide (DMF).
Introduction of the Ethan-1-amine Side Chain via Reductive Amination
- The key step involves conversion of the corresponding aldehyde (4-(propan-2-yloxy)benzaldehyde) or ketone to the amine.
- Reductive amination is performed by reacting the aldehyde with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
- This reaction proceeds under mild acidic to neutral pH, often in methanol or ethanol solvents.
- The product is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent.
Detailed Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Alkylation | 4-Hydroxyacetophenone + isopropyl bromide, K2CO3, acetone, reflux | 4-(Propan-2-yloxy)acetophenone |
| 2 | Oxidation (optional) | Oxidation of acetophenone to aldehyde (if needed) | 4-(Propan-2-yloxy)benzaldehyde |
| 3 | Reductive Amination | Aldehyde + NH3 or amine + NaBH3CN, MeOH, pH ~6-7 | 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine |
| 4 | Salt Formation | Treatment with HCl in organic solvent | This compound |
Purification and Characterization
- The crude amine hydrochloride is purified by recrystallization from solvents such as ethanol/ether mixtures or by chromatographic techniques.
- Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis.
- Enantiomeric purity can be achieved by chiral resolution or asymmetric synthesis if the (1R) or (1S) enantiomer is desired.
Research Findings and Industrial Considerations
- The reductive amination approach is favored for its high selectivity and mild conditions, minimizing side reactions.
- Industrial-scale synthesis often employs continuous flow reactors for reductive amination to improve yield and reproducibility.
- Automated purification and quality control systems are integrated to ensure batch consistency.
- The compound’s stereochemistry is critical for biological activity, thus enantioselective synthesis or resolution methods are important in pharmaceutical contexts.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| Phenol alkylation | Nucleophilic substitution | Isopropyl bromide, K2CO3, acetone, reflux | Forms isopropoxyphenyl intermediate |
| Ketone to aldehyde (optional) | Oxidation | PCC, Swern oxidation, or similar | Provides aldehyde for amination |
| Reductive amination | Reductive amination of aldehyde | NH3 or primary amine, NaBH3CN, MeOH, pH 6-7 | Key step for ethan-1-amine introduction |
| Salt formation | Acid-base reaction | HCl gas or HCl in organic solvent | Produces hydrochloride salt form |
| Purification | Recrystallization or chromatography | Ethanol/ether, silica gel column | Ensures product purity |
Q & A
Q. How can the synthesis of 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection: Use anhydrous conditions with lithium aluminum hydride (LiAlH4) for reduction steps to minimize side reactions. Evidence from similar arylalkylamine syntheses suggests that controlled addition of hydrochloric acid during salt formation enhances crystallinity .
- Purification: Employ recrystallization using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Monitor purity via thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm .
- Yield Optimization: Adjust reaction temperature to 50–60°C for the coupling step between 4-(propan-2-yloxy)phenylacetone and ammonium acetate, as higher temperatures reduce byproduct formation .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H NMR: Key signals include a singlet for the amine proton (δ 1.8–2.2 ppm), a triplet for the ethanamine methyl group (δ 1.2 ppm), and a multiplet for the propan-2-yloxy substituent (δ 4.5–4.7 ppm) .
- <sup>13</sup>C NMR: Confirm the presence of the carbonyl carbon (C=O) at δ 170–175 ppm if intermediates are analyzed .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a molecular ion peak at m/z 209.7 ([M+H]<sup>+</sup>), with fragments corresponding to the loss of HCl (m/z 173.2) .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Profiling: Use high-performance liquid chromatography (HPLC) to measure solubility in solvents like water, DMSO, and ethanol. For aqueous solubility, prepare solutions at pH 2–9 (using HCl/NaOH) and analyze via UV-Vis spectroscopy at λmax ~260 nm .
- Stability Testing: Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor decomposition products using LC-MS and compare with stability-indicating assays .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how does chirality affect biological activity?
Methodological Answer:
- Chiral Resolution: Use preparative chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20 v/v) at 1.0 mL/min. Monitor enantiomeric excess (>98%) via circular dichroism (CD) spectroscopy .
- Biological Assessment: Compare binding affinities of (R)- and (S)-enantiomers to serotonin receptors (e.g., 5-HT1A) using radioligand displacement assays. For example, (R)-enantiomers may show 10-fold higher affinity due to steric complementarity with receptor pockets .
Q. What computational strategies can predict the compound’s interactions with biological targets or guide synthetic modifications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2 receptors. Focus on hydrogen bonding between the amine group and Asp<sup>114</sup> residues. Validate with molecular dynamics (MD) simulations in GROMACS .
- Quantum Chemical Calculations: Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict reaction pathways for derivatization (e.g., introducing fluorinated substituents). Calculate activation energies to prioritize feasible routes .
Q. How should researchers address contradictory bioactivity data reported in different studies?
Methodological Answer:
- Variable Analysis: Cross-reference experimental conditions such as cell lines (e.g., HEK293 vs. CHO), assay buffers (e.g., Tris vs. PBS), and compound concentrations. For example, IC50 discrepancies may arise from differences in intracellular chloride ion concentrations affecting hydrochloride salt dissociation .
- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. Apply statistical weighting to account for sample size and methodological rigor. For instance, adjust for batch variability in compound purity (e.g., 95% vs. >99%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
